molecular formula C25H23N3O5 B3010769 3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 340827-47-6

3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B3010769
CAS No.: 340827-47-6
M. Wt: 445.475
InChI Key: MRJZHFXLXKCAMK-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]isoxazole-dione core substituted with a furan-2-yl group at position 3, a 4-morpholinophenyl group at position 5, and a phenyl group at position 2. The furan and phenyl substituents contribute to its electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3-(furan-2-yl)-5-(4-morpholin-4-ylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c29-24-21-22(20-7-4-14-32-20)28(19-5-2-1-3-6-19)33-23(21)25(30)27(24)18-10-8-17(9-11-18)26-12-15-31-16-13-26/h1-11,14,21-23H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJZHFXLXKCAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic compound that belongs to the isoxazole class of heterocyclic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • A furan ring
  • A morpholinophenyl substituent
  • A dihydropyrroloisoxazole core

The molecular formula is C20H20N2O3C_{20}H_{20}N_2O_3, with a molecular weight of approximately 336.39 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various isoxazole derivatives. In particular, compounds related to 3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole have been evaluated for their cytotoxic effects against cancer cell lines.

  • Cytotoxicity Studies :
    • The cytotoxic effects of isoxazole derivatives were assessed using the MTT assay on human promyelocytic leukemia cell line (HL-60). The IC50 values ranged from 86 μM to 755 μM, indicating variable potency among different derivatives. Notably, certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
    CompoundIC50 (μM)Mechanism of Action
    Isoxazole (3)86Induces apoptosis and cell cycle arrest
    Isoxazole (6)755Primarily causes cell cycle arrest
  • Mechanistic Insights :
    • Expression analysis revealed that isoxazole (3) decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle regulation. Conversely, isoxazole (6) increased p21^WAF-1 without affecting Bax levels .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other biological activities based on structural analogs and related studies:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole:

  • Study on Prostate Cancer : A study synthesized a series of isoxazoles and evaluated their effects on prostate cancer cell lines (PC3). One compound showed selectivity comparable to established chemotherapeutics like 5-FU .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various targets involved in cancer progression, such as ribosomal protein S6 kinase beta-1 (S6K1), providing insights into their potential mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolo[3,4-d]isoxazole-dione derivatives, focusing on substituents, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Density (g/cm³) Predicted Boiling Point (°C) Synthesis Yield (%)
3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (Target) C₂₆H₂₄N₃O₅* ~470.5 4-morpholinophenyl, furan-2-yl, phenyl 1.33–1.38† ~595–620† ~30‡
3-(furan-2-yl)-5-phenyl-2-(o-tolyl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione C₂₂H₁₈N₂O₄ 374.4 o-tolyl, phenyl, furan-2-yl 1.333 595.5 Not reported
5-(2-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione C₂₆H₂₄ClN₃O₃ 461.94 2-chlorophenyl, 4-dimethylaminophenyl Not reported Not reported Not reported
5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione C₂₅H₂₂ClN₃O₃ 447.91 3-chlorophenyl, 4-dimethylaminophenyl Not reported Not reported Not reported

*Calculated based on structural similarity to ; †Extrapolated from ; ‡Estimated from analogous syntheses .

Key Findings:

Substituent Effects on Physicochemical Properties: The morpholinophenyl group in the target compound likely enhances water solubility compared to chlorophenyl or dimethylaminophenyl derivatives due to morpholine’s polar oxygen and nitrogen atoms, which facilitate hydrogen bonding . Ortho-substituted tolyl groups (e.g., in ) introduce steric hindrance, which may affect crystallinity and packing efficiency, as seen in the planar vs. perpendicular conformations of fluorophenyl groups in .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows methods analogous to , where pyrrolo[3,4-d]isoxazole-dione derivatives are prepared via cyclocondensation reactions. Yields for similar compounds range from 27–33% , suggesting moderate efficiency.
  • Crystallization from polar solvents like dimethylformamide (DMF) is common for obtaining single crystals suitable for X-ray diffraction, as demonstrated in .

Morpholine vs. dimethylamino groups: Morpholine’s cyclic ether and secondary amine structure offers distinct electronic effects compared to the tertiary amine in dimethylaminophenyl derivatives, possibly altering reactivity in downstream functionalization .

For example, morpholine derivatives are prevalent in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-d]isoxazole-dione core in this compound?

  • Methodological Answer : The core structure can be synthesized via a [3+2] cycloaddition between a nitrile oxide (generated in situ from chlorooxime derivatives) and a dipolarophile such as a pyrrolidine-dione precursor. Post-functionalization steps include Suzuki-Miyaura coupling for aryl group introduction (e.g., morpholinophenyl) and furan attachment via nucleophilic substitution .
  • Critical Design Note : Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid side reactions from the electron-rich furan and morpholine groups.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and regiochemistry of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve stereochemistry using coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and NOESY/ROESY for spatial proximity analysis of the fused bicyclic system .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and absolute configuration via single-crystal diffraction (see structural analog in ).
    • Data Table :
Key NMR Signals (δ ppm)Assignment
5.2–5.8 (multiplet)Isoxazole protons
3.6–4.1 (broad)Morpholine N-CH2_2

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in proposed reaction mechanisms for side-product formation during synthesis?

  • Methodological Answer :

  • Use density functional theory (DFT) to model transition states and compare energy barriers for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions).
  • Pair computational results with LC-MS/MS data to identify unexpected intermediates .
    • Example : A study on analogous Ru(II) complexes demonstrated that solvent polarity significantly influences reaction pathway dominance .

Q. What experimental strategies address contradictory biological activity data in different assay systems (e.g., antimicrobial vs. cytotoxicity assays)?

  • Methodological Answer :

  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves across multiple cell lines to differentiate target-specific effects from general toxicity.
  • Membrane Permeability Studies : Use fluorescence-based assays (e.g., Caco-2 cell models) to assess whether bioavailability differences explain activity variations .
    • Data Contradiction Case : Pyrazole/isoxazole derivatives with fluorophenyl groups showed high in vitro antimicrobial activity but low in vivo efficacy due to poor blood-brain barrier penetration .

Q. How can the compound’s electronic properties be tuned to enhance its potential as a photoredox catalyst?

  • Methodological Answer :

  • Electrochemical Characterization : Cyclic voltammetry (CV) to measure reduction potentials of the isoxazole and furan moieties.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate the LUMO energy, as seen in Ru(II) polypyridyl systems .

Experimental Design & Theoretical Frameworks

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC-UV.
  • Oxidative Stress Tests : Use H2_2O2_2/Fe2+^{2+} systems to simulate reactive oxygen species (ROS) environments .

Q. What conceptual frameworks guide the exploration of structure-activity relationships (SAR) for this compound?

  • Theoretical Basis :

  • Hammett Analysis : Correlate substituent σ values with biological activity to identify electronic contributions.
  • Molecular Docking : Map interactions between the morpholinophenyl group and target enzymes (e.g., kinases) using AutoDock Vina .

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